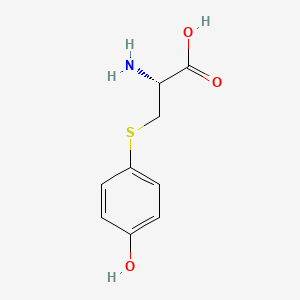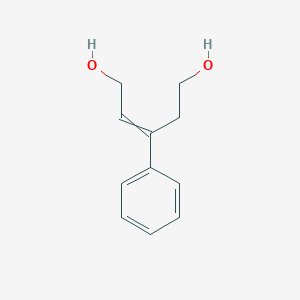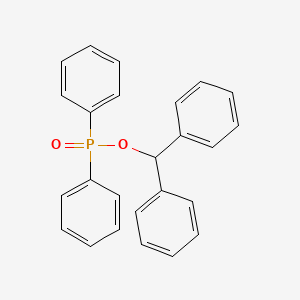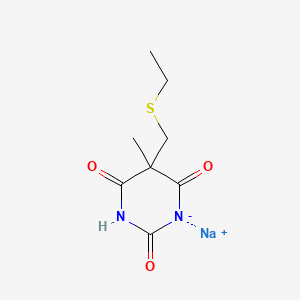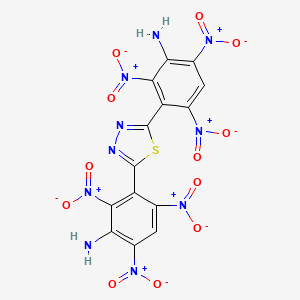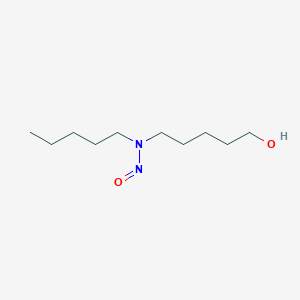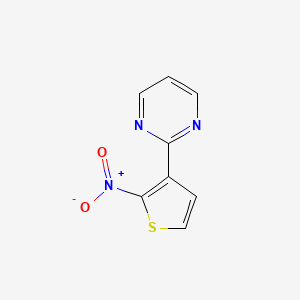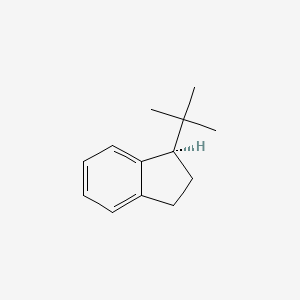![molecular formula C12H19NO B14461293 N-[(Benzyloxy)methyl]-N-ethylethanamine CAS No. 67232-11-5](/img/structure/B14461293.png)
N-[(Benzyloxy)methyl]-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)methyl]-N-ethylethanamine is an organic compound that features a benzyl ether group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-ethylethanamine typically involves the reaction of benzyl alcohol with an appropriate amine under specific conditions. One common method is the alkylation of benzyl alcohol with N-ethylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group can yield benzaldehyde or benzoic acid, while reduction of the amine group can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-[(Benzyloxy)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which N-[(Benzyloxy)methyl]-N-ethylethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl ether group can engage in hydrogen bonding or hydrophobic interactions, while the amine group can participate in ionic or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-ethylethanamine: Lacks the benzyloxy group, making it less versatile in certain reactions.
N-[(Benzyloxy)methyl]-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness
N-[(Benzyloxy)methyl]-N-ethylethanamine is unique due to the presence of both the benzyl ether and ethylamine groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
67232-11-5 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-ethyl-N-(phenylmethoxymethyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
WJUUTHFUYZOIDV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
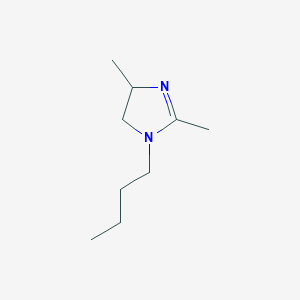
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
